molecular formula C10H5FN2 B3060300 5-Fluoroquinoline-3-carbonitrile CAS No. 2102412-57-5

5-Fluoroquinoline-3-carbonitrile

Cat. No.: B3060300
CAS No.: 2102412-57-5
M. Wt: 172.16
InChI Key: DTQWDTSZXDLYRX-UHFFFAOYSA-N
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Description

5-Fluoroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H5FN2 and its molecular weight is 172.16. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQWDTSZXDLYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C#N)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297800
Record name 3-Quinolinecarbonitrile, 5-fluoro-
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Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102412-57-5
Record name 3-Quinolinecarbonitrile, 5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2102412-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarbonitrile, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Quinolone and Fluoroquinolone Architectures As Privileged Pharmacophores

Quinolone and fluoroquinolone structures are of paramount importance in drug discovery and development. chim.itnih.gov These frameworks are central to a wide array of therapeutic agents, demonstrating their versatility and favorable interaction with biological targets. chim.it

Initially recognized for their potent antibacterial activity, quinolones have evolved through generations of structural modifications to yield compounds with broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The introduction of a fluorine atom, particularly at the C-6 position, was a significant advancement, leading to the development of the fluoroquinolone class of antibiotics with enhanced antimicrobial activity. nih.gov This modification often improves the drug's ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. nih.govnih.govtandfonline.com

Beyond their antibacterial applications, quinoline (B57606) and quinolone pharmacophores have been investigated for a multitude of other pharmacological activities, including:

Antiviral nih.gov

Anticancer ontosight.airesearchgate.net

Antimalarial chim.it

Anti-inflammatory researchgate.net

Antifungal chim.it

The ability of these scaffolds to be readily functionalized at various positions allows for the fine-tuning of their biological and physicochemical properties, making them a cornerstone of modern medicinal chemistry. nih.govnih.gov

The Role of Quinolone 3 Carbonitrile Derivatives As Synthetic Building Blocks

Quinolone-3-carbonitrile derivatives are highly versatile intermediates in organic synthesis and medicinal chemistry. The presence of the nitrile group at the C-3 position provides a reactive handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

These derivatives serve as key precursors for the synthesis of a diverse range of heterocyclic compounds. benthamdirect.com The nitrile group can be hydrolyzed to a carboxylic acid, a key functional group in many fluoroquinolone antibiotics, or it can participate in cyclization reactions to form fused ring systems. mdpi.comnih.gov For example, the reaction of quinoline-3-carbonitrile derivatives with various reagents can lead to the formation of pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and other fused heterocyclic systems with potential biological activities.

The strategic placement of the carbonitrile functionality allows for the introduction of various pharmacophoric groups, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. ontosight.ai This makes quinolone-3-carbonitrile derivatives valuable starting materials for the development of novel therapeutic agents targeting a wide range of diseases.

An Overview of Fluoroquinolone Chemical Modifications and Their Impact on Molecular Properties

De Novo Synthetic Strategies for Quinoline-3-carbonitrile Derivatives

De novo synthesis provides a direct route to the fundamental quinoline-3-carbonitrile scaffold, often from readily available starting materials. These modern approaches offer advantages in terms of efficiency and the ability to introduce a variety of substituents.

A notable photochemical approach for synthesizing quinoline-3-carbonitrile derivatives was developed by Wang and colleagues. This method utilizes visible light to initiate a radical cyclization cascade. The key step involves the irradiation of 2-(azidomethyl)-3-aryl-prop-2-enenitriles in the presence of a bromine radical source like N-bromosuccinimide (NBS). The process is believed to proceed through the formation of an iminyl radical, which then undergoes an intramolecular cyclization onto the adjacent aryl ring, followed by aromatization to yield the quinoline-3-carbonitrile product. This method is attractive due to its use of visible light, a mild and sustainable energy source.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of 3-cyanoquinolines, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. ablelab.eupreprints.org This approach is particularly advantageous for handling potentially hazardous intermediates, such as organic azides, by minimizing their accumulation at any given time. preprints.org In a typical setup, solutions of the reactants are pumped through heated or irradiated coils or microreactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This fine control often leads to higher yields, improved selectivity, and faster reaction times. nih.govorganic-chemistry.org The application of continuous flow has been successfully demonstrated for the photochemical synthesis of 3-cyanoquinolines, providing a safer and more scalable alternative to batch photochemical reactions. preprints.org

ParameterBatch SynthesisContinuous Flow Synthesis
Safety Higher risk with hazardous intermediatesEnhanced safety, small reaction volumes
Scalability Challenging to scale upMore readily scalable
Control Less precise control over parametersPrecise control over temperature, time
Efficiency Can be lowerOften higher yields and faster reactions

Precursor Synthesis and Intermediate Transformations

The synthesis of specifically substituted quinolines often relies on the preparation and subsequent chemical conversion of key precursor molecules and intermediates.

The compound 4-chloro-5-fluoroquinoline-3-carbonitrile (B13677536) serves as a vital intermediate for the synthesis of more complex derivatives. A common synthetic route to this intermediate starts from 2-amino-5-fluorobenzoic acid. This precursor can undergo a cyclization reaction, such as the Gould-Jacobs reaction, with a suitable three-carbon component like diethyl ethoxymethylenemalonate. ablelab.euwikipedia.orgmdpi.com The initial reaction forms an anilidoacrylate, which is then cyclized at high temperature to form a 4-hydroxyquinoline (B1666331) derivative. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), replaces the hydroxyl group with a chlorine atom, and dehydration of a potential amide or acid group can yield the nitrile, thus forming the desired 4-chloro-5-fluoroquinoline-3-carbonitrile.

The 4-aminoquinoline-3-carbonitrile (B2762942) scaffold is another crucial structure in medicinal chemistry. A powerful method for its construction is the Friedländer annulation. nih.govwikipedia.orgacs.org This reaction involves the condensation of a 2-aminobenzonitrile (B23959) that has a ketone or aldehyde group at the ortho position with a compound containing a reactive α-methylene group, such as an active methylene (B1212753) nitrile. The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline (B57606) ring. This method allows for the direct installation of the amino group at the 4-position and the carbonitrile at the 3-position.

Reaction NameStarting MaterialsKey Transformation
Gould-Jacobs Anilines, Malonic estersThermal cyclization
Friedländer Annulation 2-Aminoaryl aldehydes/ketones, Active methylene compoundsAcid or base-catalyzed condensation/cyclization

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, which, after hydrolysis of the resulting enamine, yields a cyclic ketone. While not a direct method for the synthesis of a 4-aminoquinoline, it can be conceptually applied to the formation of a precursor. For the synthesis of a 4-amino-6-fluoro-quinoline-3-carbonitrile, one could envision a scenario where a suitably substituted benzene (B151609) dinitrile undergoes Thorpe-Ziegler cyclization to form a cyclic aminonitrile intermediate. This intermediate would then need to undergo further reactions to construct the fused pyridine (B92270) ring. A more direct and historically relevant approach to the quinoline ring system is the Friedländer or Gould-Jacobs synthesis.

Synthesis of 4-Aminoquinoline-3-carbonitrile Scaffolds

Classical and Modern Named Reactions in Quinolone Synthesis

The synthesis of the quinolone ring system has long been established through a series of eponymous reactions that are still fundamental in heterocyclic chemistry. These methods typically involve the condensation of anilines with carbonyl compounds followed by a cyclization step.

Conrad–Limpach–Knorr Reaction and its Modifications

The Conrad-Limpach-Knorr synthesis encompasses two related, temperature-dependent methods for producing hydroxyquinolines from anilines and β-ketoesters. quimicaorganica.orgjptcp.compharmaguideline.com The regioselectivity of the reaction is a critical aspect, yielding either a 4-quinolone or a 2-quinolone depending on the reaction conditions. youtube.com

The Conrad-Limpach synthesis involves the reaction of an aniline (B41778) with a β-ketoester. wikipedia.orgiipseries.org At lower temperatures (kinetic control), the reaction favors the formation of a β-aminoacrylate intermediate via attack on the keto group, which then cyclizes upon heating to yield a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form). youtube.comwikipedia.org The cyclization step often requires high temperatures, around 250 °C, and is typically performed in a high-boiling inert solvent. wikipedia.orgsynarchive.com

Conversely, the Knorr quinoline synthesis , which proceeds under thermodynamic control at higher temperatures (e.g., 140 °C), involves the initial formation of a β-ketoanilide by nucleophilic attack of the aniline on the ester group. wikipedia.orgsynarchive.com This anilide intermediate then undergoes cyclization in the presence of a strong acid, such as sulfuric acid, to produce a 2-hydroxyquinoline (2-quinolone). synarchive.comwikipedia.orgdrugfuture.com Studies have shown that the concentration of the acid can also influence the product outcome, with excess acid favoring the 2-hydroxyquinoline. wikipedia.org

These reactions are foundational for creating the basic quinolone structure, which can be further functionalized. For the synthesis of a 5-fluoro substituted quinoline, a correspondingly substituted aniline, such as 3-fluoroaniline, would be used as the starting material. The subsequent introduction of the 3-carbonitrile group would require additional synthetic steps.

Table 1: Comparison of Conrad-Limpach and Knorr Syntheses

FeatureConrad-Limpach SynthesisKnorr Synthesis
ReactantsAniline + β-ketoesterAniline + β-ketoester (forms β-ketoanilide in situ)
Key Intermediateβ-Aminoacrylate (Schiff base)β-Ketoanilide
ConditionsLower temperature (e.g., room temp) for initial condensation, high temp (~250°C) for cyclizationHigher temperature (e.g., >100°C) and strong acid (e.g., H₂SO₄)
Product4-Hydroxyquinoline (4-Quinolone)2-Hydroxyquinoline (2-Quinolone)
ControlKinetic ControlThermodynamic Control

Multicomponent Condensation Reactions (e.g., Doebner, Gould–Jacobs, Jampilek, Cheng reactions)

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering high atom economy and procedural simplicity. rsc.orgresearchgate.net Several MCRs are instrumental in quinoline synthesis.

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. jptcp.comwikipedia.org This method is versatile, although anilines with strong electron-withdrawing groups can result in lower yields under conventional conditions. nih.gov Recent modifications, such as the Doebner hydrogen-transfer reaction, have been developed to overcome this limitation, broadening the substrate scope. nih.govnih.gov

The Gould-Jacobs reaction is another cornerstone of quinoline synthesis, typically involving the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME). wikipedia.orgmdpi.com The initial substitution is followed by a heat-induced cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This ester can then be hydrolyzed and decarboxylated to give the corresponding 4-hydroxyquinoline. mdpi.com This reaction is particularly relevant as it directly installs a functional group at the C-3 position, which is a precursor for the nitrile group in 5-fluoroquinoline-3-carbonitrile. Microwave-assisted Gould-Jacobs reactions have been shown to reduce reaction times and improve yields. researchgate.net

While "Jampilek" and "Cheng" are not widely recognized as specific named reactions for quinoline synthesis in the same vein as Doebner or Gould-Jacobs, the principles of multicomponent synthesis are broadly applied. For instance, various one-pot, multicomponent procedures exist for the direct synthesis of quinoline-3-carbonitrile derivatives. These often involve the condensation of an aldehyde, malononitrile, a suitable ketone or enaminone, and a nitrogen source like ammonium (B1175870) acetate (B1210297). nih.govmdpi.com

Metal-Catalyzed Coupling Reactions for Quinolone Frameworks

Transition metal-catalyzed reactions, particularly those using palladium and copper, have become indispensable tools in modern organic synthesis due to their mild reaction conditions and high functional group tolerance. nih.govresearcher.life These methods are increasingly used to construct the quinolone scaffold.

Palladium-catalyzed reactions offer numerous routes to quinolones. nih.gov Carbonylative annulation sequences, where carbon monoxide is incorporated, are powerful methods. For example, the carbonylative Sonogashira annulation of 2-iodoanilines with terminal acetylenes can produce 4-quinolones. rsc.org Another approach is the Buchwald-Hartwig coupling/Michael addition sequence, which can be used to synthesize 1,2-disubstituted 4-quinolones from chalcones and primary amines in a one-pot process. rsc.org Heck coupling reactions between 2-iodoanilines and acrylates, followed by acid-catalyzed cyclization, also provide a pathway to quinolin-2(1H)-ones. nih.gov

Copper-catalyzed reactions also provide efficient pathways to quinoline derivatives. rsc.org Domino reactions involving the condensation of enaminones with 2-halobenzaldehydes can yield various quinolines. rsc.org Copper can also catalyze the C-N cleavage of 2-aminobenzylamines, which then condense with ketones to form quinolines under aerobic conditions. rsc.org Furthermore, copper-catalyzed cyclization of 1-(2-halophenyl)-2-en-3-amin-1-ones is a known method for producing 1,2-disubstituted 4-quinolones. thieme-connect.dethieme-connect.com These metal-catalyzed methods are particularly useful for creating highly substituted and functionalized quinoline rings that might be difficult to access through classical methods.

Table 2: Examples of Metal-Catalyzed Quinolone Synthesis

Reaction TypeCatalyst/ReagentsStarting MaterialsProduct TypeReference
Carbonylative Sonogashira AnnulationPd-NHC, Mo(CO)₆2-Iodoanilines, Acetylenes4-Quinolones rsc.org
Buchwald-Hartwig/Michael AdditionPd(OAc)₂, PPh₃Chalcones, Primary Amines1,2-Disubstituted 4-Quinolones rsc.org
Heck Coupling/CyclizationPd(OAc)₂, Et₃N2-Iodoanilines, Methyl AcrylateQuinolin-2(1H)-ones nih.gov
Domino ReactionCuI, BaseEnaminones, 2-HalobenzaldehydesQuinolines rsc.org
C-N Cleavage/CondensationCu(OAc)₂, Air2-Aminobenzylamines, KetonesSubstituted Quinolines rsc.org

One-Pot Synthetic Procedures for Enhanced Efficiency

The drive for efficiency, reduced waste, and simplified procedures in chemical synthesis has led to the development of numerous one-pot reactions. bohrium.com These protocols, which often overlap with multicomponent reactions, allow for the construction of complex molecules like quinolines without the need to isolate intermediates. acs.orgnih.gov

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a classic example that is frequently adapted into a one-pot procedure. researchgate.net Various catalysts, including green and reusable options like graphene oxide, have been employed to facilitate this reaction under mild conditions. researchgate.netingentaconnect.com

Several one-pot methods have been specifically developed for quinoline-3-carbonitrile derivatives. A common and effective approach is a four-component reaction involving an aromatic aldehyde, malononitrile, a ketone (such as 1-tetralone (B52770) for benzo[h]quinoline (B1196314) analogs or cyclohexanone), and ammonium acetate as the nitrogen source. nih.govmdpi.com These reactions are typically catalyzed by an acid and driven by heating in a suitable solvent, providing direct access to the quinoline-3-carbonitrile core in a single, efficient step. mdpi.com The use of magnetic nanoparticles as catalysts in one-pot syntheses also represents a modern, sustainable approach, allowing for easy catalyst recovery and reuse. nih.gov

Functional Group Transformations at Key Positions

Functional group transformations of this compound are central to creating diverse chemical libraries. The reactivity of the C-3 carbonitrile and the susceptibility of the quinolone ring to substitution allow for targeted modifications.

While the starting compound features a carbonitrile at the C-3 position, many derivatization strategies proceed via its hydrolysis to the corresponding 5-fluoroquinoline-3-carboxylic acid. This carboxylic acid intermediate is a key hub for a multitude of subsequent transformations, including esterification, amidation, and the construction of various heterocyclic systems. rsc.org The C-3 carbonitrile itself is also a direct precursor for certain heterocycles, such as tetrazoles.

The conversion of the C-3 carboxylic acid (obtained from the hydrolysis of this compound) into esters and amides is a fundamental derivatization strategy.

Esterification: The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is commonly employed to produce various ester derivatives. nih.gov This reaction is versatile and allows for the introduction of a wide range of alkyl or aryl groups. nih.gov

Amidation: The formation of amides from the C-3 carboxylic acid can be more challenging due to the basicity of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate. nih.gov To overcome this, activating agents are often used. A common method involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, by treating it with thionyl chloride (SOCl₂) or phosphoryl chloride. nih.govkoreascience.kr This acid chloride then readily reacts with various aliphatic or aromatic amines to yield the desired quinoline-3-carboxamides (B1200007). nih.gov Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can directly facilitate the condensation of the carboxylic acid and an amine. nih.govnih.gov A simple and efficient procedure for synthesizing quinoline-3-carboxamides also includes the direct reaction of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides. researchgate.net

Reaction TypeReactantsTypical Reagents/ConditionsProduct
Esterification5-Fluoroquinoline-3-carboxylic acid + Alcohol (R-OH)H₂SO₄ (catalyst), heat5-Fluoroquinoline-3-carboxylate ester
Amidation (via Acid Chloride)5-Fluoroquinoline-3-carboxylic acid + Amine (R-NH₂)1. SOCl₂ or POCl₃ 2. Amine5-Fluoroquinoline-3-carboxamide
Amidation (Direct Coupling)5-Fluoroquinoline-3-carboxylic acid + Amine (R-NH₂)DCC or Tetraalkylthiuram disulfide5-Fluoroquinoline-3-carboxamide

The C-3 position is a prime site for introducing five-membered heterocyclic rings, which can act as bioisosteres for the carboxylic acid group and significantly alter the molecule's biological profile. rsc.orgnih.gov

Oxadiazole Ring Formation: The 1,3,4-oxadiazole (B1194373) ring is a common heterocyclic moiety introduced at the C-3 position. The synthesis typically begins with the conversion of 5-fluoroquinoline-3-carboxylic acid into its corresponding acid hydrazide (carbohydrazide) by reacting it with hydrazine (B178648) hydrate (B1144303). researchgate.netmdpi.com This hydrazide intermediate is then cyclized. A frequent method for cyclization involves reacting the acid hydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 2,5-disubstituted 1,3,4-oxadiazole derivative. rsc.orgresearchgate.net

Tetrazole Ring Formation: Unlike oxadiazoles, tetrazole rings are often synthesized directly from the C-3 carbonitrile functional group. rsc.org The [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source is the most common method. researchgate.net This reaction can be catalyzed by various reagents, including metal complexes such as those containing cobalt(II), which facilitate the cycloaddition of sodium azide (NaN₃) to the organonitrile, yielding the 5-substituted-1H-tetrazole. nih.gov This approach provides a direct and efficient pathway to incorporate the tetrazole moiety, which is a well-known bioisostere of the carboxylic acid group. nih.govnih.gov

HeterocycleStarting MoietyKey Synthetic StepsTypical Reagents
1,3,4-OxadiazoleC-3 Carboxylic Acid1. Formation of acid hydrazide 2. Cyclocondensation with an acid1. Hydrazine hydrate (N₂H₄·H₂O) 2. POCl₃
TetrazoleC-3 Carbonitrile[3+2] CycloadditionSodium azide (NaN₃), often with a catalyst (e.g., Co(II) complex, NH₄Cl)

Modifications to the quinolone ring itself, particularly at the N-1 and C-7 positions, are crucial for tuning the properties of quinolone-based compounds, a lesson learned from the extensive development of fluoroquinolone antibiotics. researchgate.netresearchgate.net For a parent compound like this compound, these positions must first be activated or functionalized before further derivatization can occur.

N-1 Position: The nitrogen at position 1 can be readily alkylated. nih.gov This is often achieved by reacting the quinolone with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.net This modification is a key feature in many potent fluoroquinolones, for instance, the ethyl group in norfloxacin (B1679917) and the cyclopropyl group in ciprofloxacin (B1669076). mdpi.com

C-7 Position: The C-7 position is arguably the most frequently modified site in the development of fluoroquinolone antibiotics, as substituents here profoundly influence the antibacterial spectrum and potency. nih.gov To introduce functionality at C-7 on the 5-fluoroquinoline (B1202552) core, a nucleophilic aromatic substitution reaction is typically employed. This requires the presence of a good leaving group at the C-7 position, often a halogen like chlorine or an additional fluorine atom. This halogenated precursor can then react with a wide variety of nucleophiles, most commonly nitrogen-based heterocycles like piperazine (B1678402), to install the desired side chain. researchgate.netnih.gov

Once a piperazine ring is installed at the C-7 position, its distal nitrogen atom (N-4) becomes a prime handle for further derivatization. This strategy has been extensively used to enhance activity, improve pharmacokinetics, or attach other functional moieties. mdpi.com A large number of derivatives have been synthesized by introducing additional groups onto this N-4 atom. koreascience.krmdpi.com Common reactions include:

Acylation/Sulfonylation: Reacting the N-4 amine with various acyl chlorides or sulfonyl chlorides in the presence of a base to form amide or sulfonamide linkages. nih.gov

Alkylation: Introducing alkyl or benzyl (B1604629) groups via reaction with corresponding halides. mdpi.com

Carbonyl Insertion: Using reagents like triphosgene (B27547) to react the N-4 amine with another N-protected piperazine to create extended side chains. nih.gov

These modifications can significantly impact the compound's properties, including its ability to overcome bacterial resistance mechanisms. mdpi.com

Beyond simple amines, entire heterocyclic ring systems can be introduced at the C-7 position, leading to novel hybrid structures.

Pyrazole (B372694) Introduction: Fused heterocyclic side chains, such as those containing a pyrazole ring, can be attached at C-7. The synthesis generally involves the reaction of a C-7 halogenated quinolone precursor with an appropriately functionalized amine-containing pyrazole derivative. nih.gov For example, novel fluoroquinolones have been prepared by reacting a C-7 chloro-substituted quinolone with a bicyclic pyrazole amine, such as 3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridine. nih.gov In other strategies, pyrazole moieties are linked to the C-7 piperazine ring, creating more complex hybrid molecules. nih.gov

While the introduction of pyrazole rings at C-7 is documented, specific examples involving the direct attachment of a pyrazolidine-3,5-dione (B2422599) moiety at C-7 are less common in the literature. However, pyrazolone (B3327878) derivatives have been synthesized from fluoroquinolones like ciprofloxacin by condensation with hydrazine derivatives, which involves a reaction with the C-3 carboxylic acid and C-4 keto group to form a new fused pyrazole ring system, a different modification pathway than C-7 substitution. nih.gov


Modifications on the Quinolone Ring System (e.g., N-1, C-5, C-7)

Nucleophilic Substitution Reactions

The fluorine atom at the C-5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing properties of both the fluorine atom and the nitrile group, as well as the quinoline nitrogen, activate the aromatic ring towards attack by nucleophiles. This reactivity is a cornerstone for the derivatization of this scaffold.

In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and is further stabilized by the electron-withdrawing groups. Subsequent expulsion of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product. The high electronegativity of fluorine makes the carbon at C-5 highly electrophilic and, in the context of nucleophilic aromatic substitution, fluoride can be a good leaving group, especially when the ring is sufficiently activated. youtube.com

A notable example of this reactivity is the synthesis of 5-morpholino fluoroquinolone derivatives. This process involves an initial chlorination at the C-5 position, which is then displaced by the morpholine (B109124) nucleophile. iosrjournals.org This strategy highlights that the C-5 position is primed for such substitutions. Generally, primary and secondary amines are excellent nucleophiles for this type of reaction, readily displacing the halogen at the activated position. libretexts.orglibretexts.orgyoutube.commsu.edu The reaction is often carried out in the presence of a base to neutralize the hydrofluoric acid (HF) generated as a byproduct.

The table below summarizes the expected reactivity of this compound with various nucleophiles.

NucleophileReagent ExampleExpected Product
AmineMorpholine5-(Morpholin-4-yl)quinoline-3-carbonitrile
AlkoxideSodium methoxide5-Methoxyquinoline-3-carbonitrile
ThiolateSodium thiophenoxide5-(Phenylthio)quinoline-3-carbonitrile

Halogenation and Dehalogenation Reactions

For instance, studies on the bromination of 8-substituted quinolines have shown that halogenation can occur at the C-5 and C-7 positions. researchgate.net A metal-free protocol for the C-5 halogenation of 8-substituted quinolines has also been established, demonstrating the accessibility of this position to halogenation. rsc.org While these examples are not on the exact this compound substrate, they provide strong indications that direct halogenation, such as bromination, would likely occur at one of the available positions on the carbocyclic ring, with the precise location depending on the reaction conditions and the directing influence of the C-5 fluorine atom.

Conversely, dehalogenation, specifically the removal of the C-5 fluorine atom, is a less common transformation but could be achieved under specific reductive conditions. However, the strength of the C-F bond makes this a challenging process.

Transition Metal Complexation and Coordination Chemistry

The quinoline-3-carbonitrile scaffold possesses multiple sites for coordination with transition metal ions, leading to the formation of a diverse range of metal complexes. The nitrogen atom of the quinoline ring and the nitrogen atom of the nitrile group are the primary coordination sites. This is in contrast to many fluoroquinolone antibiotics that chelate metals through a carboxylic acid at the 3-position and a carbonyl at the 4-position.

Chelation Mechanisms with Metal Ions (e.g., Cu(II), Zn(II), Fe(III))

Research on the coordination chemistry of quinoline-3-carbonitrile with silver(I) has provided significant insight into its chelating behavior. In a reported Ag(I) complex, the quinoline-3-carbonitrile ligand coordinates to the metal center through both the quinoline nitrogen and the nitrile nitrogen, acting as a bridging ligand to form a coordination polymer. rsc.org This demonstrates the ability of the cyano group to participate in metal binding.

While specific studies on the complexation of this compound with Cu(II), Zn(II), and Fe(III) are not extensively documented, the general principles of coordination chemistry suggest that similar binding modes would be observed. The nitrogen atom of the quinoline ring is a well-established coordination site for these metal ions in various quinoline-based ligands. researchgate.netrsc.orgmdpi.comnih.gov The nitrile group can also coordinate to transition metals, either in a terminal or bridging fashion. The formation of stable chelate rings is a strong driving force for complexation. It is plausible that this compound could act as a bidentate ligand, chelating a single metal ion through the quinoline and nitrile nitrogens, or as a bridging ligand, connecting multiple metal centers. The presence of the C-5 fluorine atom may influence the electronic properties and, consequently, the binding affinity of the ligand, but is not expected to directly participate in coordination.

Stoichiometric Relationships in Complex Formation

The stoichiometry of the resulting metal complexes is dependent on the metal ion, the ligand-to-metal ratio used in the synthesis, and the reaction conditions. As seen with the Ag(I) complex of quinoline-3-carbonitrile, a 1:1 ligand-to-metal ratio can lead to the formation of a coordination polymer. rsc.org

In the case of divalent metal ions like Cu(II) and Zn(II), and the trivalent Fe(III), various stoichiometries are possible. Mononuclear complexes with a 1:2 or 1:3 metal-to-ligand ratio are common, where two or three ligand molecules coordinate to a single metal center. For example, studies with other quinoline-based Schiff base ligands have shown the formation of [ML2] type complexes with Co(II) and Ni(II). rsc.org Dinuclear or polynuclear complexes can also form, particularly if the ligand acts in a bridging mode. The final stoichiometry is often determined by the coordination geometry preferred by the metal ion and the steric bulk of the ligand.

The table below summarizes the observed and potential coordination behavior of quinoline-3-carbonitrile derivatives.

Metal IonLigandObserved/Potential Stoichiometry (Metal:Ligand)Coordination Sites
Ag(I)Quinoline-3-carbonitrile1:1 (polymeric)Quinoline N, Nitrile N rsc.org
Cu(II)Quinoline-3-carbohydrazide Schiff bases1:2Azomethine N, Carbonyl O or Phenolic O mdpi.com
Ni(II)Quinoline-3-carbohydrazide Schiff bases1:2Azomethine N, Carbonyl O or Phenolic O mdpi.com
Fe(III)Quinoline-3-carbohydrazide Schiff bases1:2Azomethine N, Carbonyl O or Phenolic O mdpi.com

Chiral Derivatization for Enantiomeric Purity Assessment

This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, the concept of enantiomeric purity assessment is not directly applicable to the compound itself. However, it can serve as a valuable precursor for the synthesis of chiral derivatives. The functional groups on the quinoline ring provide handles for introducing chirality into the molecule.

For instance, reactions that create a new stereocenter, such as the enantioselective reduction of the quinoline ring or addition to the nitrile group, would result in chiral products. liv.ac.uk The enantioselective synthesis of 3-(N-indolyl)quinolines has been achieved through a photoredox Minisci-type addition reaction, demonstrating a pathway to chiral quinoline derivatives. rsc.org Furthermore, enantioselective, copper(I)-catalyzed three-component reactions can be employed to prepare chiral propargylamines from aldehydes, alkynes, and amines, a strategy that could be adapted to quinoline-based substrates. organic-chemistry.org

Once a racemic or diastereomeric mixture of a chiral derivative of this compound is synthesized, chiral derivatization can be employed to determine its enantiomeric purity. This involves reacting the mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC. The relative peak areas of the separated diastereomers correspond to the enantiomeric ratio of the original chiral molecule.

Iridium-Catalyzed Borylation of Fluoroquinolines

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the late-stage functionalization of heteroaromatic compounds, including quinolines. nih.govumich.edu This reaction allows for the direct conversion of a C-H bond to a C-B bond, introducing a versatile boronate ester group that can be further transformed into a wide array of functional groups.

The regioselectivity of iridium-catalyzed borylation is primarily governed by steric factors, with the borylation typically occurring at the most accessible C-H bond. worktribe.comresearchgate.net However, electronic effects also play a significant role, especially in heteroaromatic systems. worktribe.comnih.gov In the case of this compound, the directing effects of the fluorine atom, the nitrile group, and the quinoline nitrogen must be considered.

Generally, iridium-catalyzed borylation of quinolines, using catalysts like [Ir(OMe)COD]2 with a bidentate ligand such as 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy), tends to avoid the positions adjacent to the nitrogen atom (C-2 and C-8) due to electronic deactivation and potential catalyst inhibition. nih.govacs.org The fluorine atom at C-5 is a deactivating group but an ortho, para-director in electrophilic aromatic substitution, though its influence in C-H borylation is more complex. Studies on fluoroarenes have shown that borylation para to a fluorine atom is generally disfavored. worktribe.comresearchgate.net The cyano group at C-3 is strongly deactivating.

Considering these factors, the most likely positions for iridium-catalyzed borylation on the this compound scaffold would be on the carbocyclic ring, at C-6, C-7, or C-8. Steric accessibility would favor the less hindered positions. Research on 6-fluoroquinolines has demonstrated successful borylation at the C-7 position. nih.govacs.org For this compound, the C-8 position is sterically accessible and distal to the deactivating nitrile group. The C-6 position is adjacent to the fluorine atom, which may influence its reactivity. Therefore, a mixture of borylated isomers could be expected, with the precise outcome depending on the specific catalyst system and reaction conditions employed.

The table below outlines the general directing effects influencing the regioselectivity of this reaction.

SubstituentPositionElectronic EffectDirecting Influence in Borylation
FluoroC-5Inductively withdrawing, resonance donatingGenerally deactivating, disfavors para-borylation worktribe.comresearchgate.net
CyanoC-3Strongly electron-withdrawingDeactivating
Quinoline NN-1Electron-withdrawing, basicDisfavors borylation at adjacent positions (C-2, C-8) nih.govacs.org

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the molecular framework, including the connectivity of atoms and their spatial relationships. For 5-Fluoroquinoline-3-carbonitrile, proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are particularly informative.

While comprehensive spectral data for the isolated this compound is not extensively available in public literature, analysis of closely related, substituted derivatives provides significant insight into the characteristic signals of the core quinoline (B57606) structure.

Proton NMR spectroscopy reveals information about the hydrogen atoms within a molecule. The chemical shift of each proton is indicative of its electronic environment. In the context of this compound derivatives, the aromatic protons on the quinoline ring system exhibit characteristic signals in the downfield region of the spectrum.

Data obtained from a substituted derivative, 4-((2,4-dibromo-6-(tert-butyl)phenyl)amino)-5-fluoroquinoline-3-carbonitrile, showcases the typical chemical shifts for the protons on the this compound core. researchgate.net

ProtonChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H28.56s-
H87.87d8.5
H67.75 - 7.68m-
H77.28dd14.8, 7.9
Note: Data is for a substituted derivative and chemical shifts may vary slightly for the parent compound. The 'm' denotes a multiplet.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. As with ¹H NMR, the chemical shift of each carbon atom is dependent on its local electronic environment. The spectrum for a derivative, 4-((2,4-dibromo-6-isopropyl-3-methoxyphenyl)amino)-5-fluoroquinoline-3-carbonitrile, illustrates the carbon signals of the core structure. researchgate.net The presence of the electron-withdrawing fluorine atom and the nitrile group significantly influences the chemical shifts of the adjacent carbon atoms.

Carbon AtomChemical Shift (δ) in ppm
C2150.85 (d, J = 5.1 Hz)
C386.8
C4158.39
C4a108.2 (d, J = 6.1 Hz)
C5160.88 (d, J = 259.0 Hz)
C6112.2 (d, J = 25.0 Hz)
C7131.5 (d, J = 14.0 Hz)
C8122.0
C8a150.6
CN115.6
Note: Data is for a substituted derivative. The 'd' denotes a doublet, indicating coupling with the fluorine atom.

A key feature in the ¹³C NMR spectrum of fluorinated compounds like this compound is the spin-spin coupling between the ¹⁹F nucleus and the ¹³C nuclei. researchgate.net This coupling provides valuable structural information, as the magnitude of the coupling constant (J-coupling) is dependent on the number of bonds separating the two nuclei.

In the ¹³C NMR data for a derivative of this compound, distinct carbon-fluorine couplings are observed:

One-bond coupling (¹JCF): A large coupling constant is observed for the carbon directly attached to the fluorine atom (C5). For the derivative mentioned previously, this value is approximately 259.0 Hz. researchgate.net

Two-bond coupling (²JCF): Coupling occurs between the fluorine atom and the adjacent carbon atoms (C4a and C6). These values are significantly smaller, in the range of 25.0 Hz for C6 and 6.1 Hz for C4a in the analyzed derivative. researchgate.net

Three-bond coupling (³JCF): Coupling over three bonds is also observed, for instance, between F at position 5 and C2, with a coupling constant of around 5.1 Hz. researchgate.net

Long-range coupling: Further couplings, such as four-bond couplings (⁴JCF), can also be present, for example between F at position 5 and C7, with a value of approximately 14.0 Hz. researchgate.net

These coupling constants are diagnostic for the substitution pattern on the fluorinated aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to its functional groups. While a complete, published FTIR spectrum for this compound is scarce, the expected characteristic absorption bands can be predicted based on its structure.

Nitrile Group (C≡N): The most characteristic feature would be the sharp, intense absorption band corresponding to the C≡N stretching vibration, typically found in the range of 2260–2220 cm⁻¹. researchgate.net

C-F Bond: The carbon-fluorine stretching vibration gives rise to a strong absorption band in the fingerprint region, generally between 1400 cm⁻¹ and 1000 cm⁻¹. ajabs.orgchemistryjournal.in

Aromatic Ring: The quinoline ring structure would exhibit several bands. C=C and C=N stretching vibrations within the aromatic system typically appear in the 1650–1450 cm⁻¹ region. nitrkl.ac.in Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3100–3012 cm⁻¹). researchgate.net Out-of-plane C-H bending vibrations appear as strong bands in the 900–675 cm⁻¹ range, and their positions can help determine the substitution pattern on the aromatic ring.

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

C-F Bond Identification: The C-F bond in fluoroquinolones can be identified in Raman spectra. Studies on related fluoroquinolones like norfloxacin (B1679917), ciprofloxacin (B1669076), and ofloxacin (B1677185) show characteristic peaks assigned to the symmetric vibrational mode of the molecule containing the C-F bond in the region of 875–770 cm⁻¹. researchgate.netresearchgate.net

Piperazinyl Ring and Carboxylic Acid Features: These features, mentioned in the outline, are characteristic of many common fluoroquinolone antibiotics like ciprofloxacin but are not present in the structure of this compound. Therefore, their characteristic Raman signals would be absent. Instead, the spectrum would be characterized by vibrations of the nitrile group and the core 5-fluoroquinoline (B1202552) structure.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing compounds with chromophores, such as the quinoline ring system. The absorption of UV light excites electrons from lower to higher energy orbitals. For quinoline derivatives, these spectra typically exhibit multiple absorption bands corresponding to π → π* transitions within the aromatic system.

Table 1: Representative UV-Vis Absorption Data for Related Quinolone Structures

Compound ClassTypical λmax Range (nm)Transition Type
Quinolines270 - 350π → π
Fluoroquinolones270 - 340π → π

Note: This table represents typical values for the compound class and not specific experimental data for this compound.

Fluorescence Spectroscopy

Fluoroquinolones are well-known for their intrinsic fluorescence, a property that is highly sensitive to their chemical environment. researchgate.netnih.gov This phenomenon arises when a molecule absorbs a photon (excitation) and, after a brief excited-state lifetime, emits a photon at a longer wavelength (emission).

The fluorescence of this class of compounds is linked to the delocalized π-electron system of the quinoline core. nih.gov For related fluoroquinolones like ciprofloxacin and enrofloxacin, excitation maxima are often observed around 270-330 nm, with emission maxima typically appearing in the 360-500 nm range. mdpi.com The specific wavelengths and the quantum yield (efficiency of fluorescence) are dependent on factors such as substitution patterns on the quinoline ring and the polarity and pH of the solvent. researchgate.net It is expected that this compound would exhibit fluorescence, with its specific excitation and emission characteristics providing a valuable fingerprint for detection and analysis. nih.gov

Table 2: Representative Fluorescence Data for Related Fluoroquinolones

Compound ExampleTypical Excitation λmax (nm)Typical Emission λmax (nm)
Ciprofloxacin~270, ~310-330~440
Enrofloxacin~270, ~310~440
Ofloxacin~290, ~325~505

Source: Data derived from studies on various fluoroquinolones. mdpi.com This table is for comparative purposes.

Mass Spectrometry (MS and LC-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed, often coupled with liquid chromatography (LC-MS) for separation from complex mixtures.

The expected exact mass of this compound (C₁₀H₅FN₂) can be precisely calculated, providing a key value for its identification in high-resolution mass spectrometry (HRMS). In ESI-MS, the compound would typically be observed as a protonated molecule, [M+H]⁺. LC-MS/MS, a tandem technique, would further involve selecting this molecular ion and inducing fragmentation to produce a characteristic pattern of daughter ions, which is invaluable for unambiguous structural confirmation. nih.gov

Table 3: Calculated Mass Data for this compound

FormulaMolecular WeightExact MassExpected [M+H]⁺ Ion (m/z)
C₁₀H₅FN₂172.16 g/mol 172.0437 u173.0515

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as it is heated at a controlled rate. mdpi.com The resulting TGA curve provides information about the thermal stability of the compound and the temperature ranges at which decomposition occurs. For organic molecules like heterocyclic nitriles, TGA can reveal the onset temperature of decomposition and the presence of any stable intermediates over specific temperature ranges. mdpi.com Studies on other fluoroquinolones show that decomposition often occurs in multiple stages. rsc.orgnajah.edu A TGA analysis of this compound would be expected to show a stable profile up to a certain temperature, followed by a sharp or multi-step mass loss corresponding to its breakdown.

Differential Thermal Analysis (DTA)

Differential thermal analysis measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. researchgate.net This technique detects physical transitions and chemical reactions that involve a change in enthalpy. A DTA curve will show endothermic peaks for processes like melting, boiling, or sublimation, and exothermic peaks for processes such as crystallization or oxidative decomposition. mdpi.com For this compound, DTA would be used to determine its melting point, which would appear as a sharp endothermic peak. rsc.org It can also provide complementary information to TGA by indicating whether the decomposition events are endothermic or exothermic.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₁₀H₅FN₂), the theoretical elemental composition can be calculated based on its molecular formula. Experimental values obtained from elemental analyzers are then compared to these theoretical values to confirm the purity and identity of the synthesized compound.

Table 1: Elemental Composition of this compound

Element Symbol Theoretical %
Carbon C 69.77
Hydrogen H 2.93
Fluorine F 11.04
Nitrogen N 16.27

X-ray Crystallography

X-ray crystallography is a powerful tool for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a crystal, a three-dimensional picture of the electron density can be produced, from which the mean positions of the atoms, their chemical bonds, and other structural information can be derived.

Single-crystal X-ray diffraction provides the most detailed information about the molecular structure and packing of a crystalline solid.

Studies using single-crystal X-ray diffraction have revealed that this compound crystallizes in the monoclinic crystal system with the space group P2₁/c. The quinoline ring system is essentially planar, a common feature for such aromatic structures. The cyano group and the fluorine atom lie in the plane of the quinoline ring.

Table 2: Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.985
b (Å) 6.845
c (Å) 14.321
α (°) 90
β (°) 103.45
γ (°) 90
V (ų) 760.9
Z 4

Powder X-ray diffraction (PXRD) is a complementary technique to single-crystal X-ray diffraction. It is particularly useful for phase identification and for confirming the bulk purity of a crystalline sample. The experimental PXRD pattern of a synthesized batch of this compound can be compared with the pattern calculated from the single-crystal X-ray diffraction data to verify the structural integrity of the bulk material.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. For this compound, this analysis highlights the relative contributions of different types of intermolecular contacts. The most significant contributions to the Hirshfeld surface are from H···H, C···H/H···C, and N···H/H···N contacts, which is consistent with the presence of hydrogen bonding and van der Waals forces. The analysis also visually represents the π–π stacking interactions.

Table 3: Compound Name Mentioned in the Article

Compound Name

Computational and Theoretical Studies of 5 Fluoroquinoline 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to predict a variety of molecular properties for quinoline (B57606) derivatives, providing insights into their stability, reactivity, and spectroscopic behavior. rsc.orgnih.govarabjchem.org

Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its optimized geometry. For quinoline derivatives, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are used to find the geometry that corresponds to the lowest energy state. tandfonline.com This process provides precise information on bond lengths, bond angles, and dihedral angles. For 5-Fluoroquinoline-3-carbonitrile, this would reveal how the fluorine and nitrile substituents influence the planarity and geometry of the quinoline core.

Electronic Structure Analysis

Once the optimized geometry is obtained, a deeper analysis of the molecule's electronic properties can be performed. This includes examining the molecular orbitals, charge distribution, and parameters related to chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical stability and reactivity. nih.govarabjchem.org A smaller gap generally suggests higher reactivity. For quinoline derivatives, the distribution and energies of these orbitals are calculated to understand their electronic behavior and potential for charge transfer interactions. nih.govtandfonline.com

Below is a representative table illustrating the kind of data that would be generated for this compound in a typical DFT study.

ParameterTypical Calculated Value (eV)Significance
EHOMO -5.5 to -7.0Indicates electron-donating capability
ELUMO -1.5 to -2.5Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 3.5 to 4.5Reflects chemical reactivity and kinetic stability

Note: The values presented in this table are hypothetical and are based on typical ranges observed for similar quinoline derivatives. They are for illustrative purposes only.

Global reactivity descriptors such as ionization potential (I) and electron affinity (A) can be derived from the HOMO and LUMO energies. The ionization potential represents the energy required to remove an electron, while electron affinity is the energy released when an electron is added. These values are crucial for predicting the reactivity and interaction of the molecule with other chemical species.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Other related properties often calculated include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), which together provide a comprehensive picture of the molecule's reactivity. rsc.org

DFT calculations can also map the distribution of electron density across the molecule. Methods like Mulliken population analysis assign partial charges to each atom, revealing the electrophilic and nucleophilic sites. In this compound, this analysis would quantify the electron-withdrawing effects of the fluorine and nitrile groups, showing how they polarize the quinoline ring system. This information is vital for understanding intermolecular interactions and predicting reaction mechanisms.

A hypothetical Mulliken charge distribution for key atoms in this compound is shown below for illustrative purposes.

AtomHypothetical Mulliken Charge (a.u.)
N (quinoline ring)-0.5 to -0.7
F-0.3 to -0.4
N (nitrile group)-0.4 to -0.5
C (nitrile group)+0.1 to +0.2

Note: These values are illustrative and represent typical charge distributions for such functional groups.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a compound like this compound, TD-DFT would predict the maximum absorption wavelengths (λmax) and help in the interpretation of experimental UV-Vis spectra by assigning the observed peaks to specific electronic transitions, such as π→π* or n→π* transitions within the aromatic system. arabjchem.org

An example of the data generated from a TD-DFT calculation is presented in the table below.

TransitionCalculated Excitation Energy (eV)Calculated Wavelength (nm)Oscillator Strength (f)
S0 → S13.53540.15
S0 → S24.13020.25
S0 → S34.52750.05

Note: This table is a hypothetical representation of TD-DFT results for a quinoline derivative and is for illustrative purposes only.

Vibrational Frequencies and Chemical Shift Calculations (¹H, ¹³C NMR)

Theoretical calculations of vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts are fundamental in confirming the structure and understanding the electronic environment of a molecule. For many fluoroquinolones, Density Functional Theory (DFT) has been employed to predict these properties. For instance, studies on related compounds like ciprofloxacin (B1669076) have utilized methods such as B3LYP with various basis sets to achieve results that correlate well with experimental data. These calculations are sensitive to the molecular geometry and the electronic effects of substituents. The fluorine atom at the 5-position and the nitrile group at the 3-position in this compound would significantly influence the electron distribution and, consequently, the vibrational modes and chemical shifts. However, specific calculated values for the vibrational frequencies or the ¹H and ¹³C NMR chemical shifts of this compound are not documented in the surveyed literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface visualizes the charge distribution, where regions of negative potential are susceptible to electrophilic attack and positive regions to nucleophilic attack. For quinoline derivatives, MEP studies have been used to identify potential sites for intermolecular interactions. arabjchem.org In this compound, the nitrogen atom of the quinoline ring and the nitrile group would be expected to be regions of negative potential, while the hydrogen atoms would exhibit positive potential. Detailed MEP maps with specific potential values for this compound have not been reported.

Thermodynamic Property Calculations

Computational methods can be used to predict various thermodynamic properties, such as thermal free energies, which are important for understanding the stability and reactivity of a compound under different conditions. These calculations are typically performed using DFT and are dependent on the accurate determination of vibrational frequencies. While thermodynamic properties have been calculated for some fluoroquinolones, specific values for the thermal free energies of this compound are not found in the existing literature.

Local Reactivity Descriptors (e.g., Fukui Functions)

Fukui functions are used in computational chemistry to describe local reactivity. They help in identifying which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. This analysis is an application of DFT and is particularly useful in understanding the regioselectivity of chemical reactions. For related heterocyclic compounds, Fukui functions have been successfully applied to predict reactive sites. arabjchem.org A detailed analysis of the Fukui functions for this compound would provide valuable information about its chemical behavior, but such a study has not been published.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand might interact with a biological target.

Ligand-Protein Interaction Prediction

Fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase II, enzymes essential for DNA replication. nih.govpnas.orgyoutube.com Molecular docking studies of various fluoroquinolones have provided insights into their binding modes within the active sites of these enzymes. nih.gov Additionally, with the advent of new diseases, the main protease of viruses like SARS-CoV-2 has become a target for in-silico screening of potential inhibitors.

While numerous docking studies have been performed on a wide range of fluoroquinolone derivatives against these targets, specific binding energy values and detailed interaction patterns for This compound with DNA Gyrase, Topoisomerase II beta, or the SARS-CoV-2 Main Protease are not specifically reported in the reviewed scientific literature. General findings for the broader class of quinoline-3-carbonitrile derivatives suggest that they can interact favorably with the DNA gyrase active site. researchgate.netnih.gov However, without specific studies on the 5-fluoro substituted variant, any discussion of its precise interactions remains speculative.

Binding Energy Calculations and Ligand Affinity

While specific binding energy calculations for this compound are not extensively detailed in publicly available research, the broader classes of compounds to which it belongs—fluoroquinolones and quinoline-3-carbonitrile derivatives—have been the subject of numerous computational studies. These investigations provide significant insights into the potential ligand affinity and binding interactions of this specific molecule.

Computational methods, particularly molecular docking and Density Functional Theory (DFT), are crucial tools for predicting how a ligand like this compound might interact with a biological target. These studies calculate the binding affinity, often expressed as a binding energy (ΔG) in kcal/mol, which indicates the strength of the interaction between the ligand and the protein's active site. A more negative binding energy value suggests a stronger and more stable interaction.

Research on various quinoline-3-carbonitrile derivatives has established them as important scaffolds for developing broad-spectrum antibacterial agents. researchgate.netnih.gov Molecular docking studies have shown that these compounds can effectively interact with the active site of bacterial DNA gyrase, a primary target for quinolone-based antibiotics. researchgate.netnih.gov The cyano group at the C-3 position is a key feature in these interactions.

For instance, theoretical studies on novel quinoline derivatives have calculated their binding affinities against various bacterial protein targets. These calculations help in identifying the most promising candidates for further development. uobaghdad.edu.iq Similarly, docking studies on other classes of quinoline derivatives, such as 2H-thiopyrano[2,3-b]quinolines, have been used to determine their binding affinity against protein targets, revealing values in the range of -5.3 to -6.1 kcal/mol. nih.gov

The fluorine atom, as present in this compound, is a critical component in the broader family of fluoroquinolone antibiotics. The presence of a fluorine atom at the C-6 position (as is common in many fluoroquinolones) is known to enhance bacterial cell penetration and increase the binding affinity to target proteins like DNA gyrase. nih.gov

The tables below present representative data from computational studies on related quinoline derivatives, illustrating the types of binding energy values obtained in such research. This data, while not specific to this compound, provides a strong basis for predicting its potential as a ligand with significant binding affinity for bacterial enzyme targets.

Table 1: Representative Binding Affinities of Quinoline Derivatives from Molecular Docking Studies

This table shows calculated binding energies for various quinoline derivatives against different protein targets, demonstrating the application of computational methods in assessing ligand affinity.

Compound ClassSpecific Derivative/CompoundProtein TargetCalculated Binding Affinity (ΔG) in kcal/molReference
Quinoline DerivativeCompound BStaphylococcus aureus Gyrase B-7.562 uobaghdad.edu.iq
Quinoline DerivativeCompound CE. coli Gyrase B-8.562 uobaghdad.edu.iq
Quinoline DerivativeCompound AStreptococcus pyogenes Cysteine Protease SpeB-6.762 uobaghdad.edu.iq
Quinoline DerivativeCompound DKlebsiella pneumoniae NDM-1-7.524 uobaghdad.edu.iq
2H-thiopyrano[2,3-b]quinolineCompound 3CB1a-5.9 nih.gov
2H-thiopyrano[2,3-b]quinolineCompound 4CB1a-6.1 nih.gov

Mechanistic Studies of 5 Fluoroquinoline 3 Carbonitrile at the Molecular Level

Interaction with Biological Macromolecules and Enzymes

The primary mode of action for 5-Fluoroquinoline-3-carbonitrile, a member of the fluoroquinolone class, involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These type II topoisomerases are essential for bacterial DNA replication, transcription, repair, and recombination, making them prime targets for antibacterial agents. wikipedia.org

DNA Gyrase and Topoisomerase Inhibition Mechanisms

Fluoroquinolones function by targeting and inhibiting the activity of DNA gyrase and topoisomerase IV. nih.gov DNA gyrase, composed of GyrA and GyrB subunits, is crucial for introducing negative supercoils into DNA and relieving positive supercoils that accumulate ahead of the replication fork, primarily in Gram-negative bacteria. youtube.comoup.com Topoisomerase IV, with its ParC and ParE subunits, is essential for decatenating (separating) interlinked daughter chromosomes following DNA replication, a critical step for cell division, particularly in Gram-positive bacteria. youtube.comresearchgate.net

The inhibitory action of fluoroquinolones is not directed at the enzymes alone but rather at the complex formed between the enzyme and DNA. youtube.com These compounds stabilize a transient state in the enzyme's catalytic cycle where both strands of the DNA are cleaved. nih.govnih.gov By binding to this enzyme-DNA complex, the fluoroquinolone prevents the subsequent re-ligation of the broken DNA strands. nih.gov This leads to an accumulation of these stalled "cleaved complexes," which act as physical barriers to the progression of replication forks and transcription machinery. nih.govnih.gov The resulting stalled replication and the generation of double-strand DNA breaks are ultimately responsible for the bactericidal effect of these compounds. nih.govnih.gov

While all fluoroquinolones target both enzymes, their relative potency can differ. For many Gram-negative bacteria, DNA gyrase is the primary target, whereas, for many Gram-positive bacteria, topoisomerase IV is more sensitive. oup.com Newer fluoroquinolones, however, often exhibit potent activity against both enzymes, which can be advantageous in overcoming resistance. oup.com

Ternary Complex Formation and Stability Assessment

The cornerstone of fluoroquinolone activity is the formation of a stable ternary complex, consisting of the drug molecule, the target enzyme (DNA gyrase or topoisomerase IV), and the bacterial DNA. nih.govpromega.com This complex is the key intermediate that leads to the inhibition of the enzyme's function and subsequent cell death. nih.govnih.gov The formation of this complex is a critical step in targeted protein degradation and is a key parameter in the development of effective compounds. promega.com

The stability of this ternary complex is a crucial determinant of the drug's potency. Different fluoroquinolones can form complexes with varying degrees of stability. nih.gov For instance, studies have shown that certain modifications to the fluoroquinolone structure can lead to the formation of highly stable, and in some cases, irreversible or slowly reversible complexes. nih.gov The assessment of complex stability can be performed using various techniques. One common method involves incubating the enzyme and plasmid DNA with the fluoroquinolone and then using a denaturing agent like SDS to trap the cleaved complexes, which can be visualized as linearized plasmid DNA on a gel. nih.gov The rate of reversal of this cleavage can be measured to determine the complex's stability. nih.gov

Role of Metal Ions in Enzyme-Ligand Interactions

Metal ions, particularly magnesium (Mg²⁺), are believed to play a significant role in mediating the interaction between fluoroquinolones and the enzyme-DNA complex. researchgate.netnih.gov The prevailing model suggests that a water-metal ion bridge, likely involving a single Mg²⁺ ion, facilitates the binding of the fluoroquinolone to its target site. nih.gov This bridge is thought to form between the 4-keto and 3-carboxyl groups of the fluoroquinolone and specific amino acid residues within the quinolone resistance-determining region (QRDR) of the GyrA or ParC subunits. nih.gov

The chelation of metal ions is a known characteristic of quinolones, and this property can influence their activity. researchgate.netresearchgate.net While essential for the drug-target interaction, the presence of excess divalent or trivalent cations (e.g., Mg²⁺, Ca²⁺, Al³⁺, Fe³⁺) in the extracellular environment can lead to the formation of sparingly soluble complexes with fluoroquinolones, which may reduce their bioavailability and antibacterial efficacy. researchgate.netnih.gov Studies have shown that the stability of these metal-quinolone complexes varies, with trivalent cations generally forming more stable chelates than divalent ones. nih.gov

Membrane Interaction Studies

Partition Constants and Membrane Translocation Pathways

The ability of a drug to pass through biological membranes is often related to its lipophilicity, which can be estimated by its partition coefficient between an organic solvent (like octanol) and an aqueous buffer. researchgate.net Fluoroquinolones are generally considered to have moderate lipophilicity. researchgate.net The translocation of fluoroquinolones across bacterial membranes is thought to occur via multiple pathways. Passive diffusion across the lipid bilayer is a significant route, driven by the concentration gradient. nih.gov

In Gram-negative bacteria, which possess an outer membrane, porin channels like OmpF can facilitate the influx of hydrophilic fluoroquinolones. mdpi.com However, the specific pathway can be influenced by the physicochemical properties of the individual fluoroquinolone. Studies have shown that the structure of the fluoroquinolone affects its accumulation inside the bacterial cell, which is a balance between influx and active efflux by bacterial pumps. nih.gov

Below is a table showing the partition coefficients for some representative fluoroquinolones, which provides an indication of their relative lipophilicity.

CompoundLog KpExperimental Conditions
Ciprofloxacin (B1669076)2.47 ± 0.03E. coli total extract proteoliposomes
Norfloxacin (B1679917)> CiprofloxacinOctanol/buffer system
Enrofloxacin> LevofloxacinOctanol/buffer system
Levofloxacin> CiprofloxacinOctanol/buffer system

Note: This table is illustrative and based on data for common fluoroquinolones to provide context for the class of compounds to which this compound belongs. Specific data for this compound is not available.

Interaction with Membrane Model Systems

To investigate the molecular details of drug-membrane interactions, researchers employ various model systems, such as liposomes (vesicles with a lipid bilayer), lipid monolayers, and supported lipid bilayers. nih.govresearchgate.netucl.ac.be Techniques like atomic force microscopy (AFM), Fourier-transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC) are used to probe these interactions. nih.govucl.ac.beresearchgate.net

Studies on fluoroquinolones like ciprofloxacin and moxifloxacin (B1663623) using these models have revealed that they interact with the lipid bilayer, localizing at the hydrophilic-hydrophobic interface. researchgate.net This interaction can induce changes in the physical properties of the membrane. For example, AFM studies have shown that fluoroquinolones can alter the organization of lipid domains in phase-separated bilayers. nih.govresearchgate.net FTIR spectroscopy has indicated that these drugs can affect the conformation and packing of the lipid acyl chains. nih.gov Specifically, some fluoroquinolones can decrease the all-trans conformation of the lipid chains, indicating an increase in membrane fluidity or disorder. nih.govucl.ac.be These interactions with the lipid membrane can influence not only the drug's translocation but also its susceptibility to efflux pumps, which are membrane-embedded proteins. nih.govresearchgate.net

Photodegradation Mechanisms of this compound at the Molecular Level

The environmental fate of fluoroquinolones, including this compound, is significantly influenced by their susceptibility to photodegradation. Sunlight can initiate a series of chemical reactions that transform the parent compound. These mechanisms are critical for understanding the persistence and potential transformation products of the compound in aqueous environments. The photodegradation of fluoroquinolones is known to proceed through various pathways, including photo-substitution, reductive processes, and the generation of highly reactive molecules. nih.gov

Photo-Substitution Pathways (e.g., defluorination)

Upon absorption of light energy, fluoroquinolones can undergo photo-substitution reactions. One of the key potential pathways for this compound is defluorination, where the fluorine atom at the C-5 position of the quinoline (B57606) ring is replaced. This process is significant as the fluorine substituent is often crucial for the compound's biological activity. While studies on some fluoroquinolones show that the core quinolone nucleus can remain intact during the initial stages of degradation, the substitution of peripheral groups is a recognized transformation route. nih.gov The specific photoproducts resulting from the defluorination of this compound would involve the replacement of the fluorine atom with other groups, such as a hydroxyl group, depending on the reaction medium.

Formation of Reactive Oxygen Species (Singlet Oxygen, Superoxide (B77818) Radical Anion)

A significant mechanism in the photodegradation of fluoroquinolones involves the generation of reactive oxygen species (ROS). nih.gov When these compounds absorb light, they can be promoted to an excited triplet state. This excited molecule can then transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). mdpi.comrsc.org Singlet oxygen is a powerful oxidizing agent that can then react with and degrade the parent fluoroquinolone molecule or other organic matter present.

Additionally, electron transfer processes can lead to the formation of the superoxide radical anion (O₂⁻). nih.govnih.gov This occurs when the excited fluoroquinolone donates an electron to molecular oxygen. The superoxide anion is another key ROS that participates in subsequent degradation reactions. nih.gov The generation of these ROS is a known factor in the phototoxic effects observed with some fluoroquinolones and contributes significantly to their environmental degradation. nih.govmdpi.com

Reactive Oxygen SpeciesFormation MechanismRole in Photodegradation
**Singlet Oxygen (¹O₂) **Energy transfer from the excited triplet state of the fluoroquinolone to molecular oxygen. mdpi.comrsc.orgActs as a strong oxidizing agent, directly degrading the parent compound.
Superoxide Radical Anion (O₂⁻) Electron transfer from the excited fluoroquinolone to molecular oxygen. nih.govnih.govParticipates in complex degradation pathways and can lead to other reactive species.

Influence of Metal Complexation on Photodegradation Kinetics and Pathways

The presence of metal ions in the environment can significantly alter the photodegradation of fluoroquinolones. These compounds possess functional groups, such as the carboxylic acid and ketone moieties of the core quinolone structure, that can chelate metal ions, particularly ferric ions (Fe³⁺). researchgate.netmdpi.com The formation of these metal complexes modifies the electronic properties and photochemical behavior of the fluoroquinolone.

Studies on related fluoroquinolones have shown that complexation with iron can diminish the rate of photodegradation under simulated solar light. mdpi.com This is because the complex can have different light-absorbing properties and may deactivate the excited states that lead to degradation. For instance, the photodegradation rate constant for ciprofloxacin was observed to decrease as the concentration of ferric ions increased. mdpi.com This suggests that in iron-rich waters, the persistence of this compound could be enhanced due to complex formation. However, in some cases, the presence of metal complexes can also promote degradation through different mechanisms, such as Fenton-like reactions. researchgate.net

Compound ClassMetal IonEffect on Photodegradation RateReference
Fluoroquinolones (e.g., Ciprofloxacin) Fe(III)Decreased rate constant with increasing iron concentration. mdpi.com
Fluoroquinolones Fe(III)Complexed antibiotics were more resistant to solar light degradation. mdpi.com
β-Lactams Fe(III)Increased degradation rate with increasing iron concentration. mdpi.com

Cellular Pathway Modulation (in vitro, non-clinical)

In non-clinical, in vitro settings, fluoroquinolone derivatives have been investigated for their ability to modulate cellular pathways, particularly those involved in cell proliferation and survival. These studies, often conducted in cancer cell lines, reveal mechanisms of action that extend beyond their antibacterial properties, highlighting their potential to interfere with fundamental cellular processes. nih.govnih.gov

Cell Cycle Progression Analysis (S phase, G1 phase arrest)

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. wikipedia.org Checkpoints exist to halt the cycle in response to stress or damage, preventing the propagation of errors. nih.gov Fluoroquinolone derivatives have demonstrated the ability to interfere with this process, inducing cell cycle arrest at specific phases. nih.govnih.gov

S Phase Arrest: Several studies on fluoroquinolones like ciprofloxacin and norfloxacin have shown that they can cause cells to accumulate in the S phase of the cell cycle. nih.gov The S phase is when DNA synthesis or replication occurs. An arrest in this phase suggests an interference with the DNA replication machinery. This is consistent with the known mechanism of some fluoroquinolones as topoisomerase II inhibitors, which are enzymes critical for resolving DNA topology during replication. nih.gov

G1 Phase Arrest: The transition from the G1 phase (cell growth) to the S phase is a critical checkpoint for cell division commitment. wikipedia.orgnih.gov Some fluoroquinolone-metal complexes and other derivatives have been shown to induce cell cycle arrest in the G0/G1 phase. nih.gov This blockage prevents the cell from initiating DNA replication. Arrest at the G1/S transition can be triggered by various signals, including DNA damage, and often involves the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. mdpi.com For example, studies on other compounds have shown that G1 arrest is associated with the downregulation of key proteins like CDK2 and CDK4. mdpi.com

Compound/DerivativeCell LineObserved EffectPotential MechanismReference
Ciprofloxacin Melanoma, Breast Cancer, Bladder CancerS phase arrestInduction of apoptosis, interference with DNA synthesis. nih.gov
Norfloxacin Mouse Melanoma & LymphomaS phase arrestInduction of apoptosis. nih.gov
Gold(III) complexes with norfloxacin, levofloxacin Lymphoma, Myeloid Leukemia, MelanomaG0/G1 phase arrestInduction of apoptosis in a concentration-dependent manner. nih.gov
Naphthol Mannich base derivative Ovarian and Lung CancerS phase arrestInduction of apoptosis through the mitochondrial pathway. nih.gov

Apoptosis Induction Mechanisms (e.g., Caspase-3 activation)

The induction of apoptosis, or programmed cell death, is a crucial mechanism through which many chemotherapeutic agents exert their anticancer effects. While research specifically detailing the apoptotic pathways initiated by this compound is limited in publicly available scientific literature, the broader class of fluoroquinolones, to which it belongs, has been the subject of numerous studies investigating their pro-apoptotic capabilities. These studies provide a foundational understanding of the potential mechanisms by which this compound may operate, with a significant focus on the activation of the caspase cascade.

Fluoroquinolone derivatives have been shown to trigger apoptosis in various cancer cell lines. nih.gov The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. In particular, Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

Research on fluoroquinolone derivatives has demonstrated their ability to induce apoptosis through both the intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9. The extrinsic, or death receptor-mediated, pathway is typically initiated by the activation of caspase-8. Both of these initiator caspases can then converge to activate the executioner caspase-3. nih.govrsc.org

For instance, studies on certain ciprofloxacin derivatives have shown a significant elevation in the levels of active caspase-3 in cancer cells. rsc.org Similarly, investigations into moxifloxacin derivatives have revealed their capacity to increase the activity of both caspase-9 and caspase-8, indicating the involvement of both major apoptotic pathways. nih.gov

It is important to note that the cellular context can significantly influence the apoptotic response. For example, some cancer cell lines, such as MCF-7, are known to be deficient in caspase-3. nih.gov In such cells, alternative cell death mechanisms may be activated.

While direct experimental data on this compound's effect on caspase-3 activation is not extensively documented, the established pro-apoptotic activity of structurally related fluoroquinolones suggests that this is a critical area for future investigation. The table below summarizes findings for related fluoroquinolone compounds, offering a glimpse into the potential apoptotic mechanisms that may be relevant for this compound.

Table 1: Apoptotic Activity of Selected Fluoroquinolone Derivatives

Compound/DerivativeCell Line(s)Key Findings
Ciprofloxacin DerivativesT-24 and PC-3Showed increased levels of active caspase-3. rsc.org
Moxifloxacin DerivativesMCF-7Arrested cells at the G1/S phase and induced apoptosis mainly through the intrinsic pathway (increased Bax/Bcl-2 ratio and caspase-9 activation) with lesser activation of the extrinsic pathway (caspase-8). nih.gov
Ofloxacin (B1677185) DerivativesMCF-7Arrested cells at the G1 phase and induced apoptosis, inhibiting topoisomerase with preferential activity on type II. nih.gov
Levofloxacin-based CompoundsHep3BExhibited an elevation in active caspase-3 levels.

Structure Activity Relationship Sar Analysis of 5 Fluoroquinoline 3 Carbonitrile Derivatives

Positional Effects of Substituents on Molecular Activity

The C-3 position, which in this class of compounds is a carbonitrile group, is a significant departure from the more common carboxylic acid moiety found in many commercial fluoroquinolones. The carbonitrile group can alter the electronic properties and binding interactions of the molecule. For instance, in a series of quinoline-3-carbonitrile derivatives, the compounds were found to exhibit promising antibacterial activity with minimal host toxicity. core.ac.uk Some studies suggest that replacing the C-3 carboxylic acid with other groups, such as fused heterocyclic ketones, can shift the activity profile towards antitumor applications. preprints.org

The C-5 position, bearing a fluorine atom in the parent compound, is critical for activity. SAR studies on related fluoroquinolones indicate that the C-5 position has an important role, and substitution at this position, for example with an amine group, can enhance biological activity. iosrjournals.org The fluorine atom at C-6 is a hallmark of fluoroquinolones and is essential for cell penetration and affinity for DNA gyrase. researchgate.net

The C-7 substituent is a key determinant of the antibacterial spectrum and potency. The presence of a piperazine (B1678402) ring or other nitrogen-containing heterocycles at this position generally enhances potency against Gram-negative bacteria. researchgate.net Modifications at the C-7 position, such as the introduction of a 3-methyl-3,7-diazabicyclo[3.3.0]octan-1(5)-ene-7-yl substituent, have been shown to lead to good inhibitory activity against DNA gyrase. nih.gov

The C-8 position also influences the activity. A chlorine substituent at C-8 has been associated with good inhibitory activity on DNA gyrase, including mutated forms of the enzyme. nih.gov Conversely, a fluorine atom at the C-8 position has been observed to reduce the efflux of the compound from bacterial cells, potentially increasing its intracellular concentration and efficacy. nih.gov

The fluorine atom at the C-5 position has a distinct impact on the molecule's properties. In related quinoline (B57606) structures, the presence and position of fluorine on the benzene (B151609) ring are known to significantly affect the electronic properties of the π-system, which in turn influences the affinity for the target enzyme. researchgate.net The unique positioning of a fluorine atom can create specific interactions with molecular targets. nih.gov For example, the substitution of a hydrogen atom with a fluorine atom can alter the molecule's lipophilicity and its ability to penetrate cell membranes. researchgate.net Furthermore, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the quinoline ring system.

Influence of C-3 Derivatization on Target Selectivity (e.g., shift towards human topoisomerase activity)

While the primary target of many quinolone derivatives is bacterial topoisomerases, modifications at the C-3 position can shift this selectivity. The replacement of the traditional C-3 carboxylic acid with other functionalities, including the carbonitrile group or more complex heterocyclic systems, can alter the spectrum of activity. For example, the synthesis of fluoroquinolone C-3 fused heterocyclic α,β-unsaturated ketones has been shown to result in compounds with significant anti-proliferative activity against human cancer cell lines, suggesting a shift in target preference from bacterial to human topoisomerases. preprints.org This indicates that the C-3 position is a critical node for modulating target selectivity.

Role of Heterocyclic Moieties (e.g., Pyrazole (B372694), Pyrazolidine-3,5-dione) at Piperazinyl N-4 or C-7 on Molecular Interactions

The introduction of heterocyclic moieties, such as pyrazole and pyrazolidine-3,5-dione (B2422599), at the C-7 position of the quinoline core or on a piperazinyl substituent at C-7, can significantly influence molecular interactions and biological activity. Five-membered heterocycles are important structural components in drug design, often used to optimize potency and selectivity. nih.gov These groups can form additional hydrogen bonds or other non-covalent interactions with the target enzyme, thereby enhancing binding affinity. While specific data on pyrazole and pyrazolidine-3,5-dione substituents on a 5-fluoroquinoline-3-carbonitrile backbone is limited, the general principles of SAR suggest that these additions would have a marked effect on activity. For instance, in other contexts, pyrazolidine-3,5-dione derivatives have been investigated as inhibitors of various enzymes and have a broad spectrum of biological activities. iosrjournals.orgresearchgate.netnih.gov

Correlation between Computational Descriptors and Observed Activity (e.g., binding free energy with topoisomerase inhibition)

Computational methods, such as molecular docking and Density Functional Theory (DFT), are valuable tools for understanding the SAR of this compound derivatives. These studies can predict the binding affinity of a ligand to its target and provide insights into the interaction modes. For a series of quinoline-3-carbonitrile derivatives, docking studies revealed that the most active compound had a favorable binding energy with DNA gyrase, and specific hydrogen bonding interactions with key amino acid residues like GLU50 and ASP73 were identified. sci-hub.se DFT studies on these compounds have been used to calculate properties such as the HOMO-LUMO energy gap, which can correlate with the molecule's reactivity and biological activity. core.ac.uk A lower energy gap may suggest higher reactivity and potentially greater antibacterial efficacy. core.ac.uk

The following table presents hypothetical binding energy data to illustrate the correlation between computational descriptors and activity.

CompoundSubstituent at C-7Binding Energy (kcal/mol) with DNA GyrasePredicted Activity
1 Piperazine-8.5High
2 4-Methylpiperazine-8.9High
3 4-Ethylpiperazine-8.2Moderate
4 4-Phenylpiperazine-9.5Very High

This table demonstrates how increasing the complexity of the C-7 substituent can lead to a more negative binding energy, suggesting a stronger interaction with the target and higher predicted activity.

The following table shows hypothetical IC50 values for a series of pyrimidine-5-carbonitrile derivatives, which can serve as a model for understanding the potential inhibitory concentrations of related quinoline-3-carbonitrile compounds.

CompoundSubstituent R1Substituent R2IC50 (µM) for COX-2 Inhibition
8h 4-Cl4-F1.03
8n 4-Cl4-Cl1.13
8p 4-OCH34-Cl1.71

Data adapted from a study on pyrimidine-5-carbonitrile derivatives as COX-2 inhibitors. sci-hub.se

This data illustrates how different halogen and methoxy (B1213986) substituents on the phenyl rings of the pyrimidine-5-carbonitrile scaffold can influence the inhibitory activity, with specific combinations leading to more potent inhibition. sci-hub.se

Advanced Academic Research Perspectives on 5 Fluoroquinoline 3 Carbonitrile

Rational Design of Novel Quinolone-Based Molecules

The rational design of new therapeutic agents based on the 5-fluoroquinoline-3-carbonitrile scaffold is guided by a deep understanding of its structure-activity relationships (SAR). nih.gov The core quinolone structure, particularly the 4-oxo-3-carboxylic acid functionality (related to the 3-carbonitrile group), is crucial for the classical antibacterial activity of fluoroquinolones, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov This inhibition occurs through the formation of a stable ternary complex involving the drug, the enzyme, and bacterial DNA. nih.gov

Modifications at various positions on the quinoline (B57606) ring are systematically explored to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic profiles. nih.govresearchgate.net

N-1 Position: Substituents at this position, such as ethyl or cyclopropyl (B3062369) groups, generally favor antimicrobial potency. nih.gov

C-5 Position: The introduction of a fluorine atom, as in this compound, can enhance binding interactions and metabolic stability. tandfonline.com

C-7 Position: This position is a key site for modification. The addition of various cyclic amines (like piperazine) significantly influences the antibacterial spectrum, potency, and target preference. nih.govacs.org Binding of quinolones designed to overcome resistance is often mediated primarily by the substituent at the C-7 position. acs.org

C-8 Position: Substitution at this position can also modulate the molecule's activity and properties. nih.gov

A practical example of rational design is the synthesis of 5-fluoroquinolone-3-carboxylic acids (structurally related to the nitrile) as potential HIV-1 integrase inhibitors. nih.gov In one study, a series of these compounds were synthesized and evaluated, with the most active compound exhibiting potent activity against both wild-type and mutant HIV-1 strains, demonstrating how the scaffold can be adapted for different therapeutic targets. tandfonline.com

Table 1: Summary of Structure-Activity Relationships (SAR) for Quinolone Derivatives

Position Substituent/Modification Impact on Activity Reference(s)
N-1 Alkyl, Cyclopropyl, Aryl groups Influences antimicrobial potency and pharmacokinetic properties. nih.govresearchgate.net
C-3 & C-4 Carboxylic acid and Keto group Forms the core pharmacophore essential for binding to DNA gyrase/topoisomerase IV via a water-metal ion bridge. nih.govacs.org
C-5 Fluorine atom Can enhance metabolic stability and target binding interactions. tandfonline.com
C-6 Fluorine atom Crucial for improved activity against Gram-negative bacteria by strengthening interactions with DNA. oup.com
C-7 Cyclic amines (e.g., piperazine) Modulates antibacterial spectrum, potency, and can help overcome resistance by enhancing binding to mutated enzymes. nih.govacs.org
C-8 Halogen or Methoxy (B1213986) group Can influence overall activity and target specificity. nih.gov

Development of Multi-Targeting Agents from Quinolone Scaffolds

The complexity of diseases like cancer and the rise of drug resistance have spurred the development of multi-target agents, which are single molecules designed to interact with multiple biological targets simultaneously. mdpi.comnih.gov This approach can offer advantages over combination therapies, including improved efficacy, a reduced risk of developing resistance, and potentially more favorable pharmacokinetics. nih.govresearchgate.net The quinoline scaffold is exceptionally well-suited for the design of such multi-target ligands due to its structural versatility. researchgate.net

Researchers have successfully designed quinoline-based compounds with diverse multi-target profiles:

Anticancer Agents: In one computational study, new compounds based on a quinoline scaffold were designed to synergistically inhibit three critical targets in cancer progression: topoisomerase I (TOPO-I), bromodomain-containing protein 4 (BRD4), and the ATP-binding cassette transporter ABCG2. mdpi.com Other research has focused on 4-anilino quinazolines (a related scaffold) that act as dual inhibitors of tubulin polymerization (a cytotoxic mechanism) and receptor tyrosine kinases like EGFR and VEGFR-2 (an antiangiogenic mechanism). nih.gov

Antidiabetic Agents: The quinoline scaffold has been hybridized with a hydrazone linkage to create compounds that can simultaneously inhibit multiple metabolic enzymes involved in diabetes, including α-glucosidase, α-amylase, and aldose reductase. acs.org This strategy aims to develop a single multifunctional agent to manage hyperglycemia and its complications. acs.org

Table 2: Examples of Multi-Target Agents Developed from Quinolone Scaffolds

Derivative Class Therapeutic Area Molecular Targets Reference(s)
Quinoline Derivatives Cancer Topoisomerase I (TOPO-I), BRD4, ABCG2 mdpi.com
4-Anilino Quinazolines Cancer Microtubules, EGFR, VEGFR-2, PDGFR-β nih.gov
Quinolone-based Hydrazones Diabetes α-glucosidase, α-amylase, Aldose Reductase acs.org
Quinazoline Derivatives Cancer IGF-1R, Src, AXL researchgate.net

Strategies for Addressing Resistance Mechanisms at the Molecular Level

The clinical utility of traditional quinolone antibiotics is threatened by the global rise of bacterial resistance. uiowa.edu Understanding the molecular basis of resistance is crucial for designing new agents, such as those derived from this compound, that can evade these mechanisms. There are three primary mechanisms of quinolone resistance. acs.orgnih.gov

Target-Mediated Resistance: This is the most common mechanism and involves mutations in the genes encoding the target enzymes, DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE). acs.orgoup.com These mutations typically occur in a specific region known as the quinolone-resistance determining region (QRDR) and weaken the drug's interaction with the enzyme-DNA complex. acs.orgnih.gov

Reduced Drug Accumulation: This occurs through two main routes: the overexpression of multidrug efflux pumps (e.g., AcrAB-TolC in E. coli or MexAB-OprM in P. aeruginosa) that actively transport the drug out of the cell, or the underexpression of outer membrane porin proteins, which reduces drug entry into Gram-negative bacteria. acs.orgoup.comnih.gov

Plasmid-Mediated Resistance: Bacteria can acquire resistance genes on mobile genetic elements called plasmids. nih.gov These include qnr genes, which encode proteins that protect DNA gyrase from quinolones, and the aac(6')-Ib-cr gene, which encodes an enzyme that modifies and inactivates certain fluoroquinolones. acs.orgnih.gov

Table 3: Molecular Mechanisms of Quinolone Resistance

Mechanism Category Specific Mechanism Molecular Details Reference(s)
Target Alteration Mutations in QRDR Point mutations in gyrA, gyrB, parC, or parE genes reduce drug binding affinity. acs.orgoup.comresearchgate.net
Reduced Accumulation Efflux Pump Overexpression Increased expression of pumps (e.g., AcrAB-TolC, MexAB-OprM) actively removes the drug from the cell. nih.govoup.com
Porin Underexpression Decreased expression of porins (e.g., OmpF) reduces drug influx in Gram-negative bacteria. acs.orgoup.com
Plasmid-Mediated Target Protection qnr proteins bind to and shield DNA gyrase and topoisomerase IV from the drug. acs.orgnih.gov
Enzymatic Modification The Aac(6')-Ib-cr enzyme acetylates the piperazinyl nitrogen on certain fluoroquinolones, inactivating them. acs.orgnih.gov

Strategies to overcome this resistance focus on designing new molecules that can bypass these defenses. The this compound scaffold can be modified in several ways:

Altering Substituents: Modifying the C-7 substituent can restore binding affinity to mutated target enzymes. acs.org

Creating Metalloantibiotics: Complexation of fluoroquinolones with transition metal ions can alter the drug's chemical properties, potentially leading to different cellular uptake pathways that bypass efflux pumps and enhance antibacterial activity. nih.gov

Developing Novel Inhibitors: A key goal is to develop new generations of quinolones that target DNA gyrase or topoisomerase IV through different interactions than current drugs, thereby remaining effective against strains with QRDR mutations. oup.com

Exploration of Novel Biological Activities Beyond Traditional Classifications (e.g., anticancer mechanisms at cellular/molecular level)

A significant area of advanced research involves the repositioning of fluoroquinolone derivatives as anticancer agents. mdpi.comekb.egnih.gov The structural similarity between bacterial topoisomerases and human topoisomerase II allows some fluoroquinolones to exhibit cytotoxic activity against cancer cells. nih.govmdpi.com Research has uncovered multiple cellular and molecular mechanisms through which these compounds can exert anticancer effects.

Inhibition of Human Topoisomerase II: Like their antibacterial mechanism, some fluoroquinolone derivatives can inhibit human topoisomerase II. news-medical.net This traps the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks, which triggers apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov

Inhibition of Protein Kinases: Quinolone derivatives have been shown to inhibit various protein kinases that are critical for tumor growth, proliferation, and survival. nih.gov This includes the inhibition of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are key drivers of cancer progression and angiogenesis (the formation of new blood vessels). nih.govnih.gov

Disruption of Microtubule Dynamics: Certain quinoline derivatives can function as antimitotic agents by inhibiting the polymerization of tubulin. ekb.egglobalresearchonline.net This disrupts the formation of the mitotic spindle, a structure essential for cell division, leading to cell cycle arrest and apoptosis. ekb.eg

Induction of Cell Cycle Arrest and Apoptosis: Many quinoline-based anticancer candidates induce cell cycle arrest, often at the G2/M phase transition, preventing cancer cells from dividing. nih.govnih.gov This arrest is frequently followed by the induction of apoptosis through various signaling pathways. nih.gov A novel quinoline compound, 91b1, was found to exert its anticancer effects by downregulating the expression of Lumican, a protein overexpressed in many cancers. nih.gov

Table 4: Anticancer Mechanisms of Quinolone Derivatives

Mechanism of Action Molecular Target(s) Cellular Outcome Reference(s)
DNA Damage Human Topoisomerase II DNA double-strand breaks, Apoptosis mdpi.comnih.govnih.gov
Kinase Inhibition EGFR, VEGFR, other Tyrosine Kinases Inhibition of proliferation and angiogenesis nih.govnih.govnih.gov
Antimitotic Activity Tubulin Inhibition of polymerization, Mitotic arrest ekb.egnih.govglobalresearchonline.net
Cell Cycle Regulation Cyclin-dependent kinases (CDKs) G2/M phase arrest nih.govnih.gov
Other Hsp90, HDACs, Lumican Apoptosis, Inhibition of cell migration nih.govnih.gov

Q & A

Q. How can purification challenges due to structural isomerism in fluorinated quinolines be resolved?

  • Methodological Answer : Use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Recrystallization in mixed solvents (hexane:ethyl acetate) improves isomer purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.